molecular formula C24H18N2O4 B11083439 N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide

N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide

Cat. No.: B11083439
M. Wt: 398.4 g/mol
InChI Key: FUGCQEYAMYLPOW-UHFFFAOYSA-N
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Description

N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chromen-2-one moiety, and an amino benzamide linkage. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-2H-chromen-2-one with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the benzamide group, often using reagents like benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The chromen-2-one moiety is known to interact with DNA, potentially causing DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-[(E)-[(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-benzyl-4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C24H18N2O4/c27-22-19-8-4-5-9-21(19)30-24(29)20(22)15-25-18-12-10-17(11-13-18)23(28)26-14-16-6-2-1-3-7-16/h1-13,15,27H,14H2,(H,26,28)

InChI Key

FUGCQEYAMYLPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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